

Spectroscopic data for 2-Methyl-2H-indazole-4-carbonitrile

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Compound of Interest

Compound Name: 2-Methyl-2H-indazole-4-carbonitrile

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-Methyl-2H-indazole-4-carbonitrile**

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged heterocyclic motif that forms the core of numerous pharmacologically active agents.^[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of targeted therapies.^[2] From kinase inhibitors like Pazopanib and Axitinib in oncology to potent anti-inflammatory and antimicrobial agents, the functionalization of the indazole ring system allows for the fine-tuning of a molecule's biological activity.^[3]

Specifically, the 2-substituted-2H-indazole isomer offers a distinct vector for chemical modification compared to its 1H- counterpart, influencing the molecule's spatial arrangement and binding affinity.^[4] The introduction of a methyl group at the N2 position and a carbonitrile group at the C4 position, as in **2-Methyl-2H-indazole-4-carbonitrile**, creates a compound with significant potential as a synthetic intermediate in drug development.^[5] The electron-withdrawing nature of the nitrile group can modulate the reactivity and electronic distribution of the entire bicyclic system.

This guide provides a comprehensive overview of the expected spectroscopic data for **2-Methyl-2H-indazole-4-carbonitrile**. While direct experimental spectra for this specific compound are not widely published, this document leverages extensive data from closely related analogues to present a robust, predictive analysis.^{[6][7][8]} The methodologies and interpretations provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this and similar molecules.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Below is a diagram illustrating the atomic numbering and key functional groups of **2-Methyl-2H-indazole-4-carbonitrile**.

Caption: Molecular structure of **2-Methyl-2H-indazole-4-carbonitrile**.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the N-methyl protons and the aromatic protons. The chemical shifts are influenced by the anisotropic effects of the bicyclic system and the electronic nature of the substituents.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale and Comparative Insights
~ 4.2 - 4.4	Singlet	3H	N-CH ₃	<p>The N-methyl group in 2H-indazoles is typically deshielded compared to many other N-methyl heterocycles.</p> <p>Data for 2-methyl-2H-indazole shows this peak around 4.2 ppm. The electron-withdrawing nitrile group at C4 may have a minor deshielding effect.</p>
~ 7.2 - 7.4	Triplet	1H	H6	<p>The proton at C6 is expected to couple with both H5 and H7, resulting in a triplet. Its chemical shift will be in the typical aromatic region.</p>
~ 7.6 - 7.8	Doublet	1H	H5	<p>This proton will be coupled to H6. The</p>

				presence of the adjacent electron-withdrawing nitrile group at C4 will likely shift this proton downfield.
~ 7.8 - 8.0	Doublet	1H	H7	Coupled to H6, this proton is part of the benzene ring portion of the indazole.
~ 8.4 - 8.6	Singlet	1H	H3	The proton at C3 in 2-substituted-2H-indazoles often appears as a sharp singlet at a downfield chemical shift. For example, in 2-phenyl-2H-indazole, the H3 proton is observed at δ 8.41 ppm. ^[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be particularly sensitive to the positions of the methyl and nitrile substituents.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale and Comparative Insights
~ 38 - 40	N-CH_3	The N-methyl carbon in similar heterocyclic systems typically resonates in this region.
~ 110 - 112	C4	The carbon bearing the nitrile group is expected to be significantly shielded due to the sp-hybridization of the nitrile carbon. However, its exact position can be influenced by resonance effects.
~ 116 - 118	$-\text{C}\equiv\text{N}$	The nitrile carbon itself has a characteristic chemical shift in this range.
~ 120 - 130	C5, C6, C7	These carbons of the benzene ring will have shifts in the typical aromatic region, with their precise values influenced by the overall electronic distribution.
~ 122 - 124	C3	The C3 carbon in 2-substituted-2H-indazoles is often found in this region. ^[7]
~ 148 - 152	C7a, C3a	The bridgehead carbons of the indazole ring system typically appear in the downfield region of the aromatic spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. For **2-Methyl-2H-indazole-4-carbonitrile**, the most prominent feature will be the nitrile stretch.

Predicted IR Data

Frequency (cm ⁻¹)	Intensity	Assignment	Rationale
~ 3100 - 3000	Medium-Weak	C-H stretch (aromatic)	Characteristic of C-H bonds on the indazole ring.
~ 2950 - 2850	Weak	C-H stretch (aliphatic)	Corresponding to the N-methyl group.
~ 2230 - 2220	Strong, Sharp	C≡N stretch	The nitrile group gives a very characteristic and easily identifiable sharp peak in this region.[9]
~ 1620 - 1450	Medium-Strong	C=C and C≡N stretches	Aromatic ring and indazole core vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Identity	Rationale
157	$[M]^+$	The molecular ion peak, corresponding to the molecular weight of $C_9H_7N_3$ (157.18 g/mol).[10]
142	$[M - CH_3]^+$	Loss of the methyl group from the molecular ion.
130	$[M - HCN]^+$	Loss of hydrogen cyanide, a common fragmentation pathway for aromatic nitriles.
116	$[M - N_2 - CH_3]^+$	A potential fragmentation pathway involving the loss of N_2 from the pyrazole ring followed by loss of the methyl group.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

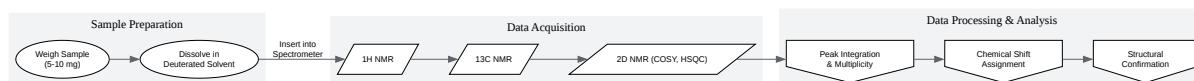
General Sample Preparation

For NMR and IR spectroscopy, ensure the sample is free of solvent residues from synthesis and purification. Drying the sample under high vacuum for several hours is recommended.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2-Methyl-2H-indazole-4-carbonitrile** and dissolve it in ~0.7 mL of deuterated chloroform ($CDCl_3$). For enhanced solubility, deuterated dimethyl sulfoxide ($DMSO-d_6$) can also be used, though this will shift the solvent and impurity peaks.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard ^1H spectrum with 16-32 scans.
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Process the data with a line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. Due to the lower sensitivity of the ^{13}C nucleus, a greater number of scans (e.g., 1024 or more) will be necessary.
 - Set the spectral width to cover a range of 0 to 200 ppm.
- 2D NMR (Optional but Recommended):
 - Perform COSY (Correlation Spectroscopy) to establish ^1H - ^1H coupling networks, confirming the assignments of the aromatic protons.
 - Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ^1H and ^{13}C atoms.
 - Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations, which can be invaluable for confirming the positions of the substituents.



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Caption: Workflow for NMR spectroscopic analysis.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
- Acquisition:
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify and label the key peaks corresponding to the functional groups outlined in the predicted data table.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high-resolution data.
- Acquisition:
 - Infuse the sample solution into the ion source.
 - Acquire the spectrum in positive ion mode to observe the $[\text{M}+\text{H}]^+$ ion.
 - Calibrate the instrument to ensure high mass accuracy.

- Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass of $C_9H_8N_3^+$ (the protonated form). The mass accuracy should be within 5 ppm.[9]

Conclusion

The spectroscopic characterization of **2-Methyl-2H-indazole-4-carbonitrile** is a critical step in its application for pharmaceutical research and development. This guide provides a detailed, predictive framework for its 1H NMR, ^{13}C NMR, IR, and mass spectra, grounded in the established spectroscopic behavior of the indazole scaffold.[7][8][9] By following the outlined experimental protocols, researchers can obtain high-quality data to confirm the identity, purity, and structure of this valuable synthetic intermediate. The convergence of the predicted data with experimental results will provide a high degree of confidence in the synthesized material, enabling its seamless integration into drug discovery workflows.

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